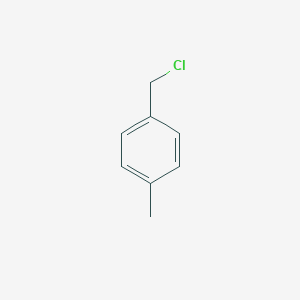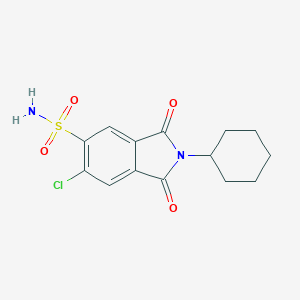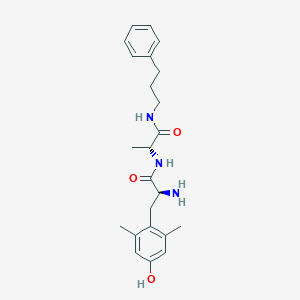
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide, also known as DPT-L, is a peptide compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide is not fully understood, but it is believed to involve the modulation of certain cellular pathways. It has been suggested that 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide may interact with specific receptors or enzymes in the body, leading to the observed biochemical and physiological effects.
Biochemical And Physiological Effects
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has antimicrobial and antiviral properties, as well as anti-inflammatory effects. In addition, 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been found to have neuroprotective effects and may help to improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide in lab experiments is its stability and ease of synthesis. However, one limitation is that the compound may not be readily available for researchers due to its complex synthesis process.
Future Directions
There are several future directions for research on 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide. One area of interest is the potential use of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide as a therapeutic agent in the treatment of neurodegenerative diseases. Further investigation is needed to fully understand the mechanism of action of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide and its potential applications in drug discovery. In addition, studies on the toxicity and safety of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide are needed before it can be considered for clinical use.
Synthesis Methods
The synthesis of 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is obtained through cleavage from the support and purification using high-performance liquid chromatography (HPLC).
Scientific Research Applications
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been investigated for its potential applications in various scientific fields. In the field of drug discovery, 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been found to have antimicrobial and antiviral properties, making it a potential candidate for the development of new drugs. In addition, 2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide has been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
123689-66-7 |
|---|---|
Product Name |
2,6-Dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide |
Molecular Formula |
C23H31N3O3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)-N-[(2R)-1-oxo-1-(3-phenylpropylamino)propan-2-yl]propanamide |
InChI |
InChI=1S/C23H31N3O3/c1-15-12-19(27)13-16(2)20(15)14-21(24)23(29)26-17(3)22(28)25-11-7-10-18-8-5-4-6-9-18/h4-6,8-9,12-13,17,21,27H,7,10-11,14,24H2,1-3H3,(H,25,28)(H,26,29)/t17-,21+/m1/s1 |
InChI Key |
DGIVTTGQFOQCPP-UTKZUKDTSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](C)C(=O)NCCCC2=CC=CC=C2)N)C)O |
SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(C)C(=O)NCCCC2=CC=CC=C2)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(C)C(=O)NCCCC2=CC=CC=C2)N)C)O |
synonyms |
2,6-dimethyl-L-tyrosyl-N-(3-phenylpropyl)-D-alaninamide 2,6-dimethyltyrosyl-N-(3-phenylpropyl)alaninamide SC 39566 SC-39566 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



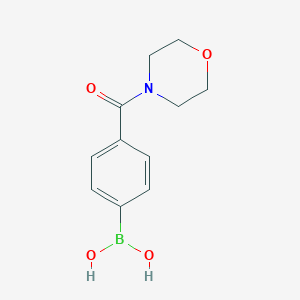

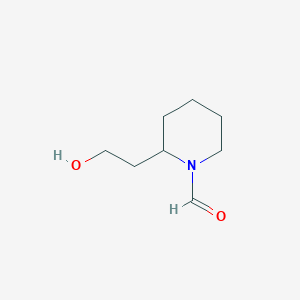
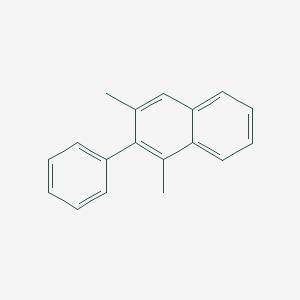

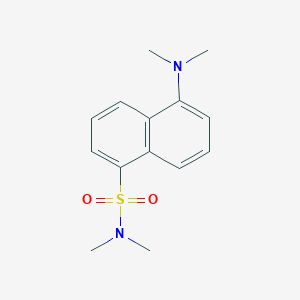
![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)





